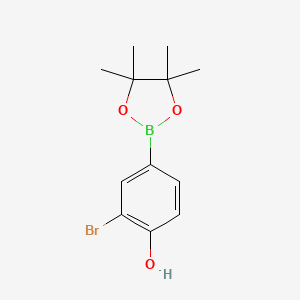

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

Properties

Molecular Formula |

C12H16BBrO3 |

|---|---|

Molecular Weight |

298.97 g/mol |

IUPAC Name |

2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

InChI |

InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7,15H,1-4H3 |

InChI Key |

GTOCGUJYNAWCHI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)Br |

Origin of Product |

United States |

Preparation Methods

Borylation of 4-Iodophenol

- Starting Material : 4-Iodophenol.

- Reagents : B₂Pin₂, Pd catalyst, KOAc.

- Conditions : Similar to Method 1, yielding 4-(pinacol boronate)phenol.

Bromination of 4-(Pinacol Boronate)Phenol

- Reagents : N-Bromosuccinimide (NBS), Lewis acid (e.g., FeBr₃).

- Conditions : Dichloromethane (DCM), 0°C to room temperature.

Example :

| Component | Quantity | Role |

|---|---|---|

| 4-(Bpin)phenol | 1.0 equiv | Substrate |

| NBS | 1.1 equiv | Brominating agent |

| FeBr₃ | 0.1 equiv | Catalyst |

| DCM | 0.2 M | Solvent |

Regioselectivity : The boronate group directs bromination to the ortho position due to its electron-withdrawing meta-directing nature.

Yield : ~60–75% (estimated from similar bromination reactions).

Alternative Pathways

Directed Ortho-Metalation

- Steps : Protect phenol as a silyl ether, use LDA for deprotonation, and trap with a boronate electrophile.

- Challenges : Requires strict anhydrous conditions and specialized reagents.

Cross-Coupling Reactions

- Example : Suzuki coupling of 2-bromophenylboronic acid with a halogenated pinacol ester (less common due to steric hindrance).

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Miyaura Borylation | High selectivity, scalable | Requires dihalogenated precursor |

| Sequential Bromination | Direct boronate installation | Multiple steps, moderate yields |

| Ortho-Metalation | Precise regiocontrol | Complex reagent handling |

- Catalyst choice (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) impacts reaction efficiency.

- Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates.

Summary of Synthetic Routes

- Preferred Route : Miyaura borylation of 2-bromo-4-iodophenol (single-step, high yield).

- Alternative Route : Bromination of pre-formed 4-(pinacol boronate)phenol (suitable for lab-scale diversification).

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables palladium-catalyzed cross-couplings with aryl halides. Key findings include:

Table 1: Representative Suzuki-Miyaura Coupling Conditions

*Microwave-assisted conditions (20 min reaction time).

Mechanistically, the boronate ester undergoes transmetallation with palladium intermediates, followed by reductive elimination to form biaryl products . Steric hindrance from the tetramethyl dioxaborolane group necessitates ligands like SPhos for efficient coupling .

Oxidation of Boronate Ester

The boronate ester can be oxidized to a phenol under controlled conditions:

Table 2: Oxidation Reaction Optimization

| Oxidant | Equiv | Temp (°C) | Time (h) | Conversion (%) | Source |

|---|---|---|---|---|---|

| H₂O₂ (30%) | 5 | 0 | 24 | 93 | |

| H₂O₂ (30%) | 10 | RT | 24 | 98 | |

| Ozone | 1.2 | -78 | 0.5 | 85 |

Excess H₂O₂ at room temperature achieves near-quantitative conversion to 2-bromo-4-hydroxyphenol . The reaction proceeds via oxidative cleavage of the B-O bond, with water acting as a nucleophile.

Nucleophilic Aromatic Substitution

The electron-withdrawing boronate ester activates the aromatic ring for nucleophilic displacement of bromine:

Key Reactions:

-

Ammonolysis : With NH₃/MeOH at 120°C (sealed tube), forms 4-(dioxaborolanyl)-2-aminophenol (72% yield) .

-

Methoxylation : Using NaOMe/CuI in DMF at 100°C, achieves 65% substitution .

Steric effects from the ortho-phenol group limit reactivity compared to non-hydroxylated analogs .

Side Reactions and Stability Considerations

-

Protodeboronation : Observed under strongly acidic conditions (HCl/MeOH, 60°C), yielding 2-bromophenol as a byproduct (up to 22%) .

-

Hydrolysis : Slow decomposition in aqueous base (pH >10) via B-O bond cleavage .

-

Lithiation : Directed ortho-metalation occurs at the bromine position using LDA/THF (-78°C), enabling further functionalization .

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical industry for drug discovery and development. Its ability to facilitate the formation of carbon-carbon bonds through cross-coupling reactions makes it an essential reagent in organic synthesis.

Key Reactions :

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds which are vital in pharmaceuticals and agrochemicals .

Material Science

In material science, 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is utilized in the development of advanced materials such as polymers and nanomaterials. These materials are engineered to enhance properties like conductivity and mechanical strength.

Applications :

- Polymers : Used in creating polymers that exhibit unique properties suitable for electronics and coatings.

- Nanomaterials : Enhances the performance characteristics of nanomaterials used in various applications .

Bioconjugation

The compound plays a significant role in bioconjugation techniques. It enables the attachment of biomolecules to surfaces or other molecules, which is crucial for drug delivery systems and diagnostic applications. This property is particularly beneficial in developing targeted therapies where precise delivery of drugs is required.

Usage Examples :

- Drug Delivery : Facilitating the targeted delivery of therapeutic agents to specific cells or tissues.

- Diagnostics : Enhancing the efficacy of diagnostic tools by improving the attachment of biomolecules to diagnostic surfaces .

Case Study 1: Drug Development

A study highlighted the use of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in synthesizing novel therapeutic agents aimed at treating specific diseases. The compound's role in facilitating cross-coupling reactions was pivotal in developing compounds with enhanced biological activity.

Case Study 2: Advanced Material Applications

Research conducted on polymer composites incorporated this compound to improve mechanical properties and thermal stability. The results indicated significant improvements in material performance metrics compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is primarily related to its ability to participate in cross-coupling reactions. The boronic acid moiety forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the final biaryl product. The phenolic group can also interact with various biological targets, potentially inhibiting enzymes or modulating biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key physical properties of 2-bromo-4-(pinacol boronate)phenol and its analogs:

Key Observations :

- Substituent Position: The para-substituted boronate phenol (CAS 269409-70-3) has a higher melting point (112–117°C) than the meta-substituted analog (96.5–98.2°C), likely due to improved crystal packing in the para configuration .

- Bromo vs. Boronate Positioning: Bromo substituents in the ortho position (relative to the boronate group) increase molecular weight and may reduce solubility compared to non-halogenated analogs. For example, 2-bromo-5-boronate phenol (CAS 2121512-98-7) has a molecular weight of ~299 g/mol, significantly higher than non-brominated analogs .

- Physical State : Brominated aryl boronates (e.g., CAS 942070-02-2) are often liquids, whereas hydroxylated variants (e.g., CAS 269409-70-3) are solids, suggesting that polar functional groups like -OH enhance intermolecular interactions .

Reactivity in Cross-Coupling Reactions

Boronate esters are critical in Suzuki-Miyaura couplings. The electronic and steric effects of substituents significantly influence reaction efficiency:

- Para-Substituted Boronates: 4-(Pinacol boronate)phenol derivatives exhibit high reactivity due to minimal steric hindrance, making them preferred for coupling with aryl halides .

- However, they provide a site for sequential functionalization (e.g., further cross-coupling or nucleophilic substitution) .

- Steric Effects : Bulkier substituents near the boronate group (e.g., tert-butyl in ) can hinder catalyst access, reducing coupling yields .

Biological Activity

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound based on diverse research findings.

- Molecular Formula : CHBBrO

- Molecular Weight : 298.97 g/mol

- CAS Number : 2121512-98-7

Synthesis

The synthesis of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves:

- Formation of Boronate Esters : Utilizing boronic acid derivatives in the presence of a base.

- Bromination : The introduction of bromine at the para position of the phenolic compound.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Antiproliferative Effects

Research indicates that derivatives related to 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exhibit significant antiproliferative activity against various cancer cell lines. For instance:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 10h | A549 (Lung Cancer) | 0.56 |

| 10g | HL-60 (Leukemia) | 1.4 |

| 10j | U937 (Leukemia) | 1.6 |

These findings suggest that the presence of the α-bromoacryloylamide group enhances biological activity significantly compared to other analogs .

The mechanism through which these compounds exert their effects often involves inhibition of tubulin polymerization and induction of apoptosis in cancer cells. For example:

- Compounds were shown to inhibit tubulin polymerization by approximately 37.9% to 65.4%, indicating a strong interaction with microtubule dynamics .

- Increased caspase-3 activation was observed in treated cells, suggesting a programmed cell death pathway was activated .

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the effects of various derivatives on human myeloid leukemia cell lines (HL-60 and U937). The results indicated that compounds with the dioxaborolane moiety exhibited enhanced cytotoxicity compared to their non-boronated counterparts.

- Specific attention was given to the structural modifications that led to increased potency against cancer cells.

- Toxicity Assessment :

Applications

The compound is utilized in various fields due to its biological properties:

- Pharmaceutical Development : As a lead compound in drug discovery for anticancer therapies.

- Material Science : Employed in creating advanced materials with enhanced properties due to its unique structural features.

Q & A

Q. What are the optimal conditions for synthesizing 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol via Suzuki coupling?

The synthesis typically involves a palladium-catalyzed cross-coupling reaction between brominated aryl precursors and pinacol boronate esters. Key steps include:

Q. How can the purity and structural integrity of the compound be validated?

Standard characterization methods include:

- NMR spectroscopy : Confirm regioselectivity via ¹H (δ 7.2–7.8 ppm for aromatic protons) and ¹¹B NMR (δ 30–35 ppm for boronate esters) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₂H₁₅BBrO₃: 297.0245) .

- Melting point analysis : Reported mp 112–117°C for analogous boronate-substituted phenols .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Deboronation : Occurs under acidic or highly polar conditions. Use aprotic solvents (e.g., THF, DMF) and avoid strong acids .

- Homocoupling : Minimized by degassing solvents to remove oxygen and using excess aryl bromide .

- Incomplete coupling : Optimize catalyst loading (1–5 mol%) and reaction time .

Advanced Research Questions

Q. How does steric hindrance from the bromine substituent affect reactivity in cross-coupling reactions?

The bromine atom at the 2-position creates steric constraints, slowing transmetallation steps in Suzuki-Miyaura reactions. Strategies to enhance reactivity include:

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic potential surfaces : Highlight electron-rich regions (boronate ester) and electron-deficient areas (bromine) .

- Frontier molecular orbitals : Predict reactivity in photochemical applications (e.g., HOMO-LUMO gap ~4.2 eV) . Software : Gaussian 16 or ORCA, with solvent effects modeled using PCM .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 provides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.